![molecular formula C14H9Cl3O2 B562489 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 CAS No. 1189886-69-8](/img/structure/B562489.png)

1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

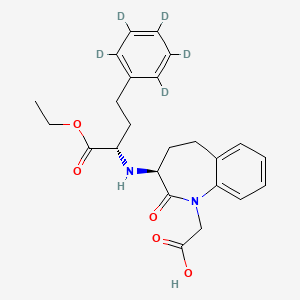

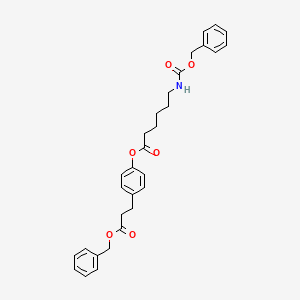

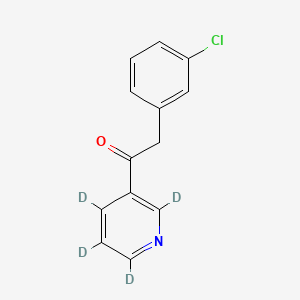

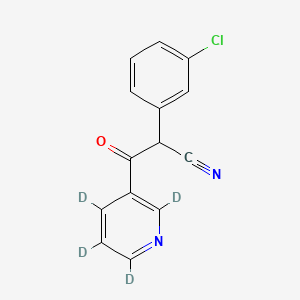

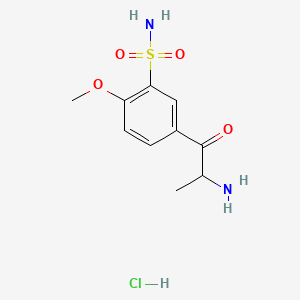

1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 is a labelled compound of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]. It has a molecular formula of C14H6D3Cl3O2 and a molecular weight of 318.60 . It is a yellow solid .

Molecular Structure Analysis

The IUPAC name for this compound is 1-[5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenyl]ethanone . The InChI is InChI=1S/C14H9Cl3O2/c1-8(18)11-6-9(15)2-4-13(11)19-14-5-3-10(16)7-12(14)17/h2-7H,1H3/i3D,5D,7D .Physical and Chemical Properties Analysis

This compound is a yellow solid . More specific physical and chemical properties are not available in the search results.科学的研究の応用

Environmental Analysis

A study developed an analytical method for determining 5-chloro-2-(2,4-dichlorophenoxy)-phenol in wastewater, showcasing its relevance in environmental monitoring and pollution assessment. This compound, commercially known as Irgasan DP 300, was extracted and analyzed using chromatographic techniques, indicating its significance in environmental studies (Graovac et al., 1995).

Catalytic Processes

Research on (porphinato)manganese(III)-catalyzed reactions involving styrenes provides insights into the potential role of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 in catalysis. This study explored the mechanisms for oxygenation and reduction reactions, contributing to the understanding of catalytic processes in organic chemistry (Takeuchi & Kano, 1994).

Bioremediation and Environmental Degradation

The compound's relevance in bioremediation is highlighted in a study on the microbial dehalorespiration of vicinal dichlorinated alkanes. This research provides insights into the potential applications of this compound in environmental cleanup and the degradation of pollutants (De Wildeman et al., 2003).

Reaction Mechanisms and Synthesis

Studies have explored the electrochemical reduction of 5-chloro-2-(2,4-dichlorophenoxy)phenol, providing valuable insights into reaction mechanisms and synthesis pathways. These findings are critical for understanding the chemical behavior and potential applications of this compound in synthetic chemistry (Knust et al., 2010).

Pharmaceutical and Chemical Industry Applications

Research has been conducted on the selective hydrogenation of acetophenone to 1-phenylethanol using supercritical CO2, a process relevant to the pharmaceutical industry. This study highlights the potential application of this compound in drug manufacturing and chemical synthesis (More & Yadav, 2018).

Photochemical Transformations

Investigations into the photochemical conversion of triclosan to 2,8-dichlorodibenzo-p-dioxin in aqueous solutions underscore the importance of understanding the photochemical behavior of similar compounds. This research provides insights into the environmental fate and transformation of this compound under light exposure (Latch et al., 2003).

作用機序

Target of Action

The primary target of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 is a bacterial enzyme known as enoyl-acyl carrier protein reductase . This enzyme plays a crucial role in the production of bacterial lipids, which are essential components of the bacterial cell membrane .

Mode of Action

this compound functions as an antimicrobial agent by impairing the production of bacterial lipids . More specifically, it blocks the active site of the enoyl-acyl carrier protein reductase enzyme . This inhibition disrupts the synthesis of bacterial lipids, thereby affecting the integrity of the bacterial cell membrane .

Biochemical Pathways

The inhibition of enoyl-acyl carrier protein reductase disrupts the fatty acid synthesis pathway in bacteria . This disruption affects the production of bacterial lipids, leading to the destabilization of the bacterial cell membrane . The downstream effects include the inhibition of bacterial growth and, at higher concentrations, the direct killing of bacteria .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of bacterial cell membrane integrity and the inhibition of bacterial growth . At higher concentrations, the compound can directly kill bacteria .

特性

IUPAC Name |

1-[5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O2/c1-8(18)11-6-9(15)2-4-13(11)19-14-5-3-10(16)7-12(14)17/h2-7H,1H3/i3D,5D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZFFCSCPXYAPX-YOOLLTNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC2=C(C=C(C=C2)Cl)C(=O)C)Cl)[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661865 |

Source

|

| Record name | 1-(5-Chloro-2-{[2,4-dichloro(~2~H_3_)phenyl]oxy}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189886-69-8 |

Source

|

| Record name | 1-(5-Chloro-2-{[2,4-dichloro(~2~H_3_)phenyl]oxy}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。